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Introduction

Hexachlorodisilane (HCDS), with the chemical formula SizCls, is a liquid precursor
increasingly utilized in the semiconductor industry for the epitaxial growth of high-quality silicon
and silicon-containing thin films. Its application is particularly prominent in the formation of
silicon-based structures in advanced logic and memory devices. The use of HCDS in Chemical
Vapor Deposition (CVD) processes offers several advantages, including high growth rates at
relatively low temperatures, excellent film morphology, and the ability to perform in-situ doping.
The presence of chlorine in the precursor contributes to a self-cleaning effect, reducing defects
and improving the crystalline quality of the grown film.

These application notes provide a comprehensive overview of the use of HCDS for epitaxial
silicon growth, including detailed experimental protocols, quantitative data, and visualizations of
the process workflow and chemical pathways.

Data Presentation
Table 1: Process Parameters for Epitaxial Silicon Growth
using HCDS
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Parameter Typical Range Notes

Liquid precursor, requires a
Precursor Hexachlorodisilane (SizCle) bubbler system for vapor

delivery.

High purity hydrogen is used to
Carrier Gas Hz (Hydrogen) Jn Py vereg

transport the HCDS vapor.

Deposition Temperature

600 - 950 °C

Lower temperatures are
favored to minimize thermal
budget.

Chamber Pressure

10 - 200 Torr (Low Pressure
CvVD)

Reduced pressure enhances
film uniformity and reduces

gas-phase reactions.

HCDS Partial Pressure

10 - 100 mTorr

Controls the silicon source

concentration and growth rate.

H2 Carrier Gas Flow Rate

10 - 50 slm

Dilutes the precursor and

helps in uniform distribution.

In-situ Etchant

HCI (Hydrogen Chloride)

Can be added to enhance
selectivity and surface

morphology.

Growth Rate

0.8 - 15 nm/min

Dependent on temperature,

pressure, and HCDS flow rate.

[1]

Table 2: Comparison of Silicon Precursors for Epitaxial

Growth
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_ Low growth
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Silane SiHa 600 - 1000 ~1 _ _ rates at lower
high purity
_ temperatures.
films.
Good film Higher
Dichlorosilan ] quality, higher  deposition
SiH2Cl2 650 - 1100 ~5
e (DCS) growth rate temperature
than silane. than silane.
High growth Liquid
Hexachlorodi 1015 rate, good precursor
silane Si2Cle 600 - 950 ] film quality, handling,
(estimated) ) ]
(HCDS) self-etching corrosive
effect. byproducts.
Very high Less
) growth rates common and
Neopentasila )
SisH12 550 - 700 >100 at low more
ne (NPS) .
temperatures.  expensive
[2][3] precursor.

Experimental Protocols
Protocol 1: General Procedure for Epitaxial Silicon

Growth using HCDS in a Low-Pressure Chemical Vapor
Deposition (LPCVD) System

1. Substrate Preparation (Ex-situ Clean):

 Start with a clean silicon wafer (e.g., p-type (100)).
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Perform a standard RCA clean or a similar wet chemical cleaning process to remove organic
and metallic contaminants.

A final dip in dilute hydrofluoric acid (dHF) is typically used to remove the native oxide and
passivate the silicon surface with hydrogen.

. Wafer Loading and System Pump-down:
Load the cleaned wafer into the load-lock of the LPCVD reactor.
Pump down the load-lock to the base pressure to minimize atmospheric contamination.
Transfer the wafer to the process chamber, which is maintained under high vacuum.
. In-situ Cleaning:
Flow high-purity hydrogen (Hz) gas into the chamber.

Ramp up the temperature to 850-1000°C for a pre-bake step. This step desorbs any
remaining contaminants and ensures a pristine silicon surface for epitaxial growth.

An optional in-situ etch using HCI gas can be performed at this stage to further improve
surface morphology.

. HCDS Delivery and Epitaxial Growth:
Reduce the temperature to the desired deposition temperature (e.g., 650-850°C).
Stabilize the chamber pressure to the target process pressure (e.g., 40 Torr).

Introduce HCDS vapor into the process chamber. The HCDS is typically stored in a bubbler
heated to a constant temperature (e.g., 40-60°C) and a carrier gas (Hz) is bubbled through it
to transport the HCDS vapor.

The flow rate of the carrier gas through the bubbler determines the HCDS partial pressure in
the chamber.

Maintain the deposition conditions for the desired time to achieve the target film thickness.
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. Post-Deposition Purge and Cool-down:

Stop the HCDS flow and purge the chamber with an inert gas (e.g., N2 or Ar) or Ha.
Ramp down the temperature to a safe handling temperature.
Transfer the wafer back to the load-lock and vent the chamber.

Unload the wafer.

Protocol 2: In-situ Doping during HCDS Epitaxial Growth

1

. N-type Doping (Phosphorus):

Follow steps 1-3 of the general procedure.

During the HCDS delivery step (Protocol 1, Step 4), introduce phosphine gas (PHs, typically
diluted in H2) into the process chamber.

The flow rate of the PHs mixture is adjusted to achieve the desired phosphorus concentration
in the epitaxial film. Typical PH3/Si2Cls gas flow ratios are in the range of 1x10~4 to 1x102.

The presence of phosphine can affect the silicon growth rate, often causing a slight
decrease. Process conditions may need to be re-optimized.

. P-type Doping (Boron):

Follow steps 1-3 of the general procedure.

During the HCDS delivery step (Protocol 1, Step 4), introduce diborane gas (BzHs, typically
diluted in H2) into the process chamber.

The flow rate of the BzHs mixture is adjusted to achieve the desired boron concentration.

Diborane can sometimes enhance the silicon growth rate.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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